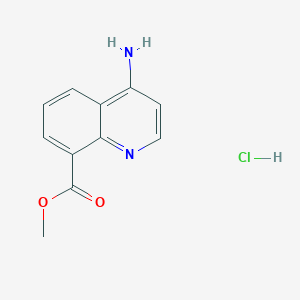

Methyl 4-aminoquinoline-8-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-aminoquinoline-8-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEAROBFQPXTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-aminoquinoline-8-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and logical synthetic pathway for Methyl 4-aminoquinoline-8-carboxylate hydrochloride, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a causal analysis of experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged structure in drug discovery, most notably recognized in the antimalarial drug chloroquine. The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates three key functionalities: a nucleophilic amino group at the 4-position, a versatile carboxylate ester at the 8-position, and the quinoline nitrogen, which allows for salt formation to enhance solubility and crystallinity. This unique combination of features makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence that builds the quinoline core and then systematically introduces the required functional groups. The chosen pathway emphasizes the use of well-established and reliable chemical transformations, ensuring a high degree of reproducibility.

The overall synthetic strategy can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Construction of the Quinoline Core via Gould-Jacobs Reaction

The initial and most critical phase of this synthesis is the construction of the bicyclic quinoline system. The Gould-Jacobs reaction is an exemplary choice for this transformation, offering a reliable method for the annulation of an aniline with a malonic ester derivative to form a 4-hydroxyquinoline.

Step 1: Synthesis of 4-Hydroxyquinoline-8-carboxylic acid

The synthesis commences with the reaction of 2-aminoisophthalic acid with diethyl ethoxymethylenemalonate. This reaction proceeds in two key stages: an initial nucleophilic substitution of the ethoxy group by the aniline, followed by a thermally induced cyclization.

Caption: The Gould-Jacobs reaction for the formation of the 4-hydroxyquinoline core.

Experimental Protocol:

-

In a round-bottom flask, a mixture of 2-aminoisophthalic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours.

-

The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to a temperature of 240-260°C.

-

The cyclization is typically complete within 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and a non-polar solvent like hexane is added to precipitate the product.

-

The solid is collected by filtration, washed with hexane, and dried to yield 4-hydroxyquinoline-8-carboxylic acid.

Causality and Insights: The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution. The choice of a high-boiling, inert solvent is crucial to achieve the required temperature while preventing degradation of the reactants and product.

Part 2: Functional Group Interconversions

With the quinoline scaffold in place, the subsequent steps focus on the systematic modification of the functional groups to arrive at the target molecule.

Step 2: Esterification to Methyl 4-hydroxyquinoline-8-carboxylate

The carboxylic acid at the 8-position is converted to its methyl ester. A standard Fischer esterification is suitable for this transformation.

Experimental Protocol:

-

4-Hydroxyquinoline-8-carboxylic acid (1 equivalent) is suspended in an excess of methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added.

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

-

The excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 4-hydroxyquinoline-8-carboxylate.

Causality and Insights: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the formation of the ester.

Step 3: Chlorination to Methyl 4-chloroquinoline-8-carboxylate

To facilitate the introduction of the amino group at the 4-position, the hydroxyl group must be converted into a good leaving group. Chlorination using phosphorus oxychloride (POCl₃) is a classic and highly effective method for this transformation.[1]

Caption: Chlorination of the 4-hydroxyquinoline using phosphorus oxychloride.

Experimental Protocol:

-

Methyl 4-hydroxyquinoline-8-carboxylate (1 equivalent) is carefully added to an excess of phosphorus oxychloride (5-10 equivalents).

-

The mixture is heated to reflux (approximately 110°C) for 2-4 hours in a well-ventilated fume hood.

-

Reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring to quench the excess POCl₃.[2]

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford Methyl 4-chloroquinoline-8-carboxylate.[3]

Causality and Insights: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[2] Using an excess of POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The quench with ice water must be performed cautiously due to the highly exothermic reaction of POCl₃ with water.

Step 4: Amination to Methyl 4-aminoquinoline-8-carboxylate

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 4-position is displaced by an amino group.

Experimental Protocol:

-

Methyl 4-chloroquinoline-8-carboxylate (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

-

A concentrated solution of ammonium hydroxide (excess) is added.

-

The vessel is sealed and heated to 120-150°C for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is collected, dried, and concentrated to yield the crude product.

-

Purification by column chromatography may be necessary to obtain pure Methyl 4-aminoquinoline-8-carboxylate.

Causality and Insights: The electron-withdrawing effect of the quinoline nitrogen and the carboxylate group activates the 4-position towards nucleophilic attack. The use of a sealed vessel and elevated temperatures is necessary to achieve a reasonable reaction rate for the amination.[4]

Step 5: Hydrochloride Salt Formation

The final step is the conversion of the free base to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility.

Experimental Protocol:

-

Methyl 4-aminoquinoline-8-carboxylate is dissolved in a suitable organic solvent, such as anhydrous diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Causality and Insights: The basic nitrogen atom of the quinoline ring and the exocyclic amino group are protonated by the hydrochloric acid to form the corresponding ammonium chloride salts. The choice of an anhydrous solvent is important to prevent the hydrolysis of the ester functionality.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents and Conditions |

| 4-Hydroxyquinoline-8-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Gould-Jacobs Reaction | 2-Aminoisophthalic acid, Diethyl ethoxymethylenemalonate, Diphenyl ether, 240-260°C |

| Methyl 4-hydroxyquinoline-8-carboxylate | C₁₁H₉NO₃ | 203.19 | Esterification | Methanol, H₂SO₄ (cat.), Reflux |

| Methyl 4-chloroquinoline-8-carboxylate | C₁₁H₈ClNO₂ | 221.64 | Chlorination | POCl₃, Reflux (approx. 110°C) |

| Methyl 4-aminoquinoline-8-carboxylate | C₁₁H₁₀N₂O₂ | 202.21 | Amination (SNAr) | NH₄OH, Ethanol, 120-150°C (sealed vessel) |

| This compound | C₁₁H₁₁ClN₂O₂ | 238.67 | Salt Formation | HCl in diethyl ether or isopropanol |

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally sound approach to the preparation of this compound. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The self-validating nature of these well-established protocols ensures a high probability of success for professionals in the field of drug development and chemical synthesis.

References

-

López-Cobeñas, A., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1079757. [Link]

Sources

An In-depth Technical Guide to Methyl 4-aminoquinoline-8-carboxylate hydrochloride: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of Methyl 4-aminoquinoline-8-carboxylate hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. Drawing from established principles and field-proven insights, this document will delve into the compound's chemical properties, synthesis, potential applications, and relevant experimental protocols.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of potent antimalarial drugs like chloroquine.[1][2] The core structure is essential for the antimalarial activity of these molecules.[3] The mechanism of action for many 4-aminoquinoline-based antimalarials is believed to involve their accumulation in the acidic food vacuole of the parasite.[4][5] Inside the vacuole, the compound is thought to interfere with the parasite's detoxification pathway by inhibiting the biocrystallization of heme into hemozoin, leading to a buildup of toxic free heme and subsequent parasite death.[5]

This compound, as a derivative of this critical scaffold, presents a unique combination of functional groups—a 4-amino group, a quinoline core, and a methyl carboxylate at the 8-position—making it a valuable building block for the synthesis of novel therapeutic agents. The hydrochloride salt form generally offers improved solubility and stability, which are advantageous properties for both chemical synthesis and biological testing.

Core Chemical Properties and Data

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in research and development.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| CAS Number | 1416438-65-7 (for free base) | [6] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Calculated for the hydrochloride salt. The free base is C₁₁H₁₀N₂O₂.[6] |

| Molecular Weight | 238.67 g/mol | Calculated for the hydrochloride salt. The free base is 202.21 g/mol .[6] |

| Appearance | Likely a crystalline solid | Based on related compounds. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form enhances aqueous solubility. |

| Purity | Typically available at ≥98% | [6] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methodologies for the preparation of 4-aminoquinoline derivatives. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a corresponding 4-chloroquinoline precursor.[7][8][9]

Proposed Synthetic Workflow

A plausible synthetic route starting from commercially available materials is outlined below. This multi-step process is designed to be robust and adaptable in a standard organic chemistry laboratory.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step protocol for a key transformation in the proposed synthesis, the nucleophilic aromatic substitution to introduce the 4-amino group.

Step 1: Preparation of the Reaction Mixture

-

In a sealed reaction vessel, dissolve 1.0 equivalent of the 4-chloroquinoline precursor (e.g., Methyl 4-chloro-8-nitroquinoline-8-carboxylate) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[8][10]

-

Add a source of ammonia, such as a solution of ammonia in a suitable solvent or an ammonium salt in the presence of a base. Alternatively, a protected amine can be used, which would require a subsequent deprotection step.

Step 2: Reaction Execution

-

Add a suitable base, such as potassium carbonate (K₂CO₃), and a catalyst if necessary.[10][11]

-

Heat the reaction mixture to a temperature typically ranging from 140-180°C.[8] Microwave irradiation can also be employed to shorten reaction times.[3][8]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinoline derivative.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a cornerstone in antimalarial drug discovery.[1][2] Derivatives of this class of compounds have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[3][5][12] The presence of the methyl carboxylate group at the 8-position in the title compound offers a handle for further chemical modification, allowing for the generation of a library of analogues with potentially improved potency, selectivity, and pharmacokinetic properties.

Potential as an Antimalarial Agent

The core hypothesis for the utility of this compound is its potential to serve as a precursor or a lead compound in the development of novel antimalarials. Structure-activity relationship (SAR) studies on 4-aminoquinolines have shown that modifications to the quinoline ring and the side chain at the 4-amino position can significantly impact antimalarial activity.[1][4] The ester functionality at the 8-position could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore new interactions with the biological target.

Mechanism of Action: Inhibition of Heme Polymerization

The widely accepted mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.

Caption: Proposed mechanism of action for 4-aminoquinoline antimalarials.

Spectroscopic Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm corresponding to the protons on the quinoline ring. The hydrochloride salt may cause downfield shifts. - Amino Protons: A broad singlet corresponding to the -NH₂ group, which may be shifted downfield and could exchange with D₂O. In the hydrochloride salt, this will appear as -NH₃⁺. - Methyl Protons: A sharp singlet around 3.8-4.0 ppm for the methyl ester protons. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-150 ppm). - Carbonyl Carbon: A signal for the ester carbonyl carbon around 165-175 ppm. - Methyl Carbon: A signal for the methyl ester carbon around 50-55 ppm. |

| IR Spectroscopy | - N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ for the amino group (or -NH₃⁺ stretch). - C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group. - C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the quinoline ring. |

| Mass Spectrometry | - Molecular Ion: An [M+H]⁺ peak for the free base at m/z ≈ 203.08. The molecular ion of the free base would be at m/z ≈ 202.07. - Fragmentation: Characteristic fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). |

Conclusion

This compound is a promising chemical entity with significant potential in the field of drug discovery, particularly in the development of new antimalarial agents. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for modification to optimize biological activity and pharmacokinetic properties. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

References

-

Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. Available at: [Link]

-

Singh, K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

-

Solomon, V. R., & Puri, S. K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. Available at: [Link]

-

de Villiers, K. A., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling. Available at: [Link]

-

Romero, A. H., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Romero, A. H., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Available at: [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

White, K. L., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zulkifli, S. N. B., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Charris, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

-

Singh, K., et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances. Available at: [Link]

-

Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF. ResearchGate. Available at: [Link]

-

Methyl 8-aminoquinoline-4-carboxylate | C11H10N2O2 | CID 68183301. PubChem. Available at: [Link]

-

Charris, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - PubMed Central. Available at: [Link]

-

Charris, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

-

Inamoto, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Methyl 4-formylquinoline-8-carboxylate (C12H9NO3). PubChemLite. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]

- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

An In-Depth Technical Guide to Methyl 4-aminoquinoline-8-carboxylate hydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminoquinoline-8-carboxylate hydrochloride (CAS No. 1447608-03-8) is a heterocyclic compound belonging to the esteemed 4-aminoquinoline class of molecules. This class has yielded numerous clinically significant drugs, most notably for the treatment of malaria. The strategic placement of an amino group at the 4-position and a methyl carboxylate at the 8-position of the quinoline core presents a unique scaffold for medicinal chemists to explore novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential biological activities and mechanisms of action, drawing from the rich history and extensive research into the broader 4-aminoquinoline family.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1447608-03-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | |

| Molecular Weight | 238.67 g/mol | |

| Appearance | Likely a solid crystalline powder | Inferred from related compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Chemical Logic

A logical synthetic pathway would likely begin with a suitably substituted aniline, proceeding through a cyclization to form the quinoline core, followed by functional group manipulations to introduce the amino and ester moieties.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Cyclization: A substituted anthranilic acid, such as 2-amino-3-methoxycarbonylbenzoic acid, would be reacted with a suitable three-carbon building block, like diethyl malonate, under thermal or acid-catalyzed conditions to construct the quinoline ring system, yielding a 4-hydroxyquinoline-8-carboxylate intermediate.

-

Chlorination: The resulting 4-hydroxyquinoline would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a more reactive chloro group, a key intermediate for nucleophilic substitution.[7]

-

Amination: The Methyl 4-chloroquinoline-8-carboxylate intermediate would then undergo a nucleophilic aromatic substitution reaction with an amino source. This could be achieved using ammonia or a protected amine, which is later deprotected, to introduce the amino group at the 4-position.

-

Salt Formation: Finally, the free base of Methyl 4-aminoquinoline-8-carboxylate would be treated with hydrochloric acid in a suitable solvent to afford the target hydrochloride salt, which often improves stability and aqueous solubility.

Potential Biological Activities and Mechanisms of Action

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[4][5] While specific biological data for this compound is limited, its structural features suggest several promising avenues for investigation.

Antimalarial Activity

The most prominent application of 4-aminoquinolines is in the treatment of malaria.[8][9]

Proposed Mechanism of Action:

The primary mechanism of action for many 4-aminoquinoline antimalarials, like chloroquine, involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.

Caption: Proposed mechanism of action for antimalarial activity.

The basic amino group at the 4-position is crucial for accumulating the drug in the acidic food vacuole of the parasite. The planar quinoline ring can then interact with heme, preventing its polymerization into non-toxic hemozoin. This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately kills the parasite.

Anticancer and Antibacterial Potential

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer and antibacterial agents.[6][10] Their ability to intercalate into DNA and inhibit topoisomerases is a proposed mechanism for their anticancer effects. Furthermore, the structural similarity to quinolone antibiotics suggests potential antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.

CD38 Inhibition

A noteworthy study on 4-amino-8-quinoline carboxamides, compounds structurally similar to the topic compound, identified them as potent inhibitors of the NAD-hydrolyzing enzyme CD38.[11][12] Inhibition of CD38 can lead to increased intracellular levels of NAD+, a critical coenzyme in cellular metabolism, suggesting potential therapeutic applications in metabolic diseases and age-related disorders.

Potential Research Applications

This compound serves as a valuable starting point for a variety of research and development activities:

-

Lead Compound for Drug Discovery: Its core structure can be further modified to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

-

Tool Compound for Chemical Biology: It can be used as a probe to investigate the biological roles of its potential targets, such as heme polymerase or CD38.

-

Fragment-Based Drug Design: The 4-aminoquinoline-8-carboxylate core can be used as a fragment for building more complex and potent inhibitors.

Conclusion

This compound is a promising chemical entity with a rich heritage in medicinal chemistry. While direct experimental data on this specific compound is emerging, its structural relationship to a well-established class of therapeutic agents provides a strong foundation for its exploration in various drug discovery programs. The insights provided in this guide aim to equip researchers and scientists with the necessary technical understanding to unlock the full potential of this versatile scaffold.

References

- Delgado, F., et al. (2025).

- Al-Qurashi, L. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5369.

- Kumar, A., et al. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. Letters in Drug Design & Discovery, 19(9), 836-851.

- Delgado, F., et al. (2025).

- Kaur, K., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 62-75.

- O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507.

- MySkinRecipes. (n.d.).

- Kaur, K., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. Semantic Scholar.

- Khan, M. F., & Singh, A. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 001-006.

- Alcaide, B., et al. (1993). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. HETEROCYCLES, 36(10), 2273-2281.

- ResearchGate. (n.d.).

- Musso, D., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 11(8), e0160373.

- BLD Pharm. (n.d.).

- AccelaChem. (n.d.). 2-Bromo-3-cyclopropylpyridine.

- AccelaChem. (n.d.). 2-(3-Indolyl)-N-methoxy-N-methylacetamide.

- Becherer, J. D., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(17), 7021-7044.

- ResearchGate. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38.

- Asif, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299.

- Al-Otaibi, M. A. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.

- Asif, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299.

- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-373.

Sources

- 1. 1447608-03-8|this compound|BLD Pharm [bldpharm.com]

- 2. 1256788-23-4,2-Bromo-3-cyclopropylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 132922-37-3,2-(3-Indolyl)-N-methoxy-N-methylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action for Novel 4-Aminoquinoline Derivatives: A Strategic Guide Using Methyl 4-aminoquinoline-8-carboxylate hydrochloride as an Exemplar

An In-Depth Technical Guide

Introduction: The 4-Aminoquinoline Scaffold and the Investigative Opportunity

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the antimalarial drug chloroquine. Its rigid, heterocyclic structure allows for diverse functionalization, leading to compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. These activities often stem from fundamental cellular processes such as DNA intercalation, enzyme inhibition, and modulation of vesicular trafficking.

Methyl 4-aminoquinoline-8-carboxylate hydrochloride represents an under-investigated derivative within this class. Its structure, featuring an amino group at position 4 and a methyl ester at position 8, presents a unique electronic and steric profile that warrants investigation. The absence of extensive biological data is not a roadblock but an opportunity. It allows for an unbiased, systematic approach to discovering its primary cellular targets and mechanism of action.

This guide outlines a logical, multi-tiered experimental strategy to progress from initial phenotypic observations to specific target identification and pathway analysis.

Phase I: Initial Phenotypic Screening and Hypothesis Generation

The first principle of MoA elucidation is to identify a reliable and reproducible cellular phenotype. This phase aims to answer the fundamental question: "What does this compound do to cells, and at what concentration?" A broad initial screening is crucial for identifying the most sensitive and relevant biological system for deeper investigation.

Core Protocol: Multi-Panel Cell Viability Assessment

The objective is to determine the cytotoxic or cytostatic potential of this compound across a diverse panel of human cancer cell lines.

Methodology:

-

Cell Line Selection: Choose a panel of at least 10-15 cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia) to identify potential tissue-specific sensitivity.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a 10-point dose-response curve (e.g., 100 µM to 5 nM).

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density to ensure exponential growth over the assay period (typically 72 hours).

-

Compound Treatment: After 24 hours of incubation for cell adherence, treat the cells with the prepared dose-response curve of the compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

-

Viability Readout: After 72 hours of incubation, assess cell viability using a robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression.

Data Interpretation and Hypothetical Outcome

The results from this screen will categorize cell lines as sensitive, moderately sensitive, or resistant. This data is foundational for all subsequent experiments.

Table 1: Hypothetical IC50 Data for this compound

| Cell Line | Tissue of Origin | IC50 (µM) | Sensitivity Profile |

| MDA-MB-231 | Breast (TNBC) | 1.2 | Sensitive |

| HCT116 | Colon | 2.5 | Sensitive |

| A549 | Lung | 15.8 | Moderately Sensitive |

| K562 | Leukemia | > 50 | Resistant |

| MCF7 | Breast (ER+) | 9.7 | Moderately Sensitive |

Expert Insight: The hypothetical sensitivity in triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines provides two distinct, well-characterized systems to pursue mechanistic studies. The resistance of K562 cells is equally valuable, as they can serve as a negative control in target validation experiments.

Based on the known pharmacology of the 4-aminoquinoline scaffold, we can now generate initial hypotheses for the observed cytotoxicity.

Primary Hypotheses:

-

DNA Damage: The planar aromatic ring system may intercalate into DNA, disrupting replication and transcription, a known mechanism for some quinoline-based compounds.

-

Topoisomerase II Inhibition: The compound could stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks.

-

Lysosomotropic Activity/Autophagy Modulation: Like chloroquine, the basic nitrogen in the quinoline ring could lead to accumulation in acidic lysosomes, disrupting autophagic flux.

The following workflow diagram illustrates the proposed investigative strategy.

Caption: High-level workflow for MoA elucidation.

Phase II: In Vitro Target-Based Assays

With sensitive cell lines identified and hypotheses formulated, the next step is to use specific in vitro assays to rapidly test each hypothesis. These assays are cell-free or use simplified cellular systems to provide clear, unambiguous readouts.

Protocol: DNA Intercalation Assay

This assay assesses the ability of a compound to insert itself between the base pairs of double-stranded DNA.

Methodology:

-

Reagents: Use a dsDNA-binding fluorescent dye (e.g., PicoGreen) and a solution of calf thymus DNA.

-

Procedure: In a 96-well black plate, add a fixed concentration of dsDNA and the fluorescent dye to a buffer solution.

-

Treatment: Add a dilution series of this compound. Include a known DNA intercalator (e.g., Doxorubicin) as a positive control and vehicle as a negative control.

-

Measurement: Measure fluorescence intensity. A potent intercalator will displace the dye, causing a decrease in fluorescence.

-

Analysis: Plot the percentage of fluorescence quenching against compound concentration.

Protocol: Topoisomerase II Decatenation Assay

This assay measures the inhibition of topoisomerase IIα, an enzyme that unlinks catenated (interlocked) DNA circles.

Methodology:

-

Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

-

Enzyme Reaction: Incubate human topoisomerase IIα with kDNA in reaction buffer. In the presence of ATP, the enzyme will decatenate the kDNA into individual minicircles.

-

Inhibition: Perform the reaction in the presence of a dilution series of the test compound. Use a known Topo II inhibitor (e.g., Etoposide) as a positive control.

-

Visualization: Stop the reaction and separate the products using agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Analysis: Quantify the amount of decatenated product. An effective inhibitor will prevent the conversion of kDNA to minicircles.

Protocol: Autophagy Flux Assay via Western Blot

This assay measures the accumulation of LC3-II, a protein that becomes lipidated and associates with autophagosome membranes. An increase in LC3-II can indicate either autophagy induction or a blockage of autophagosome degradation.

Methodology:

-

Cell Treatment: Treat sensitive cells (e.g., MDA-MB-231) with the IC50 concentration of the test compound for various time points (e.g., 6, 12, 24 hours).

-

Lysosomal Inhibition: For a parallel set of wells, co-treat with a lysosomal inhibitor like Bafilomycin A1. This prevents the degradation of autophagosomes, allowing for the measurement of total autophagic flux.

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against LC3 and a loading control (e.g., β-actin).

-

Analysis: The conversion of cytosolic LC3-I to lipidated LC3-II (a faster migrating band) is measured. A significant increase in LC3-II levels, especially in the absence of Bafilomycin A1, suggests a blockage of autophagic flux.

Phase III: Cellular Mechanism and Pathway Validation

If a lead hypothesis emerges from Phase II, the final phase is to validate this mechanism within the complex environment of the cell and confirm direct target engagement. Let us assume the topoisomerase II assay was positive.

Confirming the DNA Damage Response

Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks (DSBs), which triggers a cellular signaling cascade known as the DNA Damage Response (DDR).

Protocol: γH2AX and Cleaved PARP Western Blot

-

Objective: To detect markers of DNA DSBs (phosphorylation of H2AX, forming γH2AX) and apoptosis (cleavage of PARP).

-

Methodology:

-

Treat sensitive (MDA-MB-231) and resistant (K562) cells with the test compound at 1x and 5x their respective IC50 values for 24 hours.

-

Extract protein lysates and perform a Western blot using primary antibodies specific for γH2AX, cleaved PARP, total PARP, and a loading control.

-

-

Expected Outcome: A dose-dependent increase in γH2AX and cleaved PARP in the sensitive cell line, with a minimal effect in the resistant line, would strongly support the hypothesis that the compound's cytotoxic effect is mediated through the induction of DNA damage and subsequent apoptosis.

The following diagram illustrates the hypothesized signaling pathway.

Caption: Hypothesized DNA Damage Response pathway.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that a protein bound to a ligand is more resistant to thermal denaturation.

Methodology:

-

Cell Treatment: Treat intact, sensitive cells with the test compound or vehicle.

-

Heating: Heat aliquots of the cell lysate across a temperature gradient (e.g., 40°C to 70°C).

-

Protein Separation: Pellet the aggregated, denatured proteins by centrifugation. The supernatant contains the soluble, non-denatured proteins.

-

Target Detection: Analyze the amount of soluble Topoisomerase IIα remaining in the supernatant at each temperature point using Western blotting or mass spectrometry.

-

Analysis: In the presence of the binding compound, Topoisomerase IIα should be more stable, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control. This provides strong evidence of direct target engagement.

Conclusion and Future Directions

This guide presents a systematic, hypothesis-driven framework for elucidating the mechanism of action of novel compounds like this compound. By progressing from broad phenotypic screening to specific in vitro assays and finally to in-cell target validation, researchers can build a robust and well-supported MoA model.

A confirmed MoA, such as topoisomerase II inhibition, opens the door for lead optimization, biomarker development, and the rational design of combination therapies, ultimately paving the way for potential clinical translation.

References

-

Title: Chloroquine and its analogs: a new promise of an old drug for cancer therapy. Source: Oncotarget. [Link]

-

Title: Quinoline-Based Antitumor Agents: A Patent Review (2010 – 2021). Source: Expert Opinion on Therapeutic Patents. [Link]

-

Title: The molecular mechanism of chloroquine-mediated autophagy modulation. Source: Seminars in Cancer Biology. [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. [Link]

An In-depth Technical Guide to the Biological Activity Screening of Methyl 4-aminoquinoline-8-carboxylate hydrochloride

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, most notably as an antimalarial agent.[1][2] This technical guide provides a comprehensive framework for the biological activity screening of a novel derivative, Methyl 4-aminoquinoline-8-carboxylate hydrochloride. We present a tiered, logic-driven screening cascade designed for researchers, scientists, and drug development professionals. This document eschews a rigid template in favor of a bespoke structure that follows the scientific narrative, from broad phenotypic screening to more focused mechanistic studies. Our approach is grounded in established principles of drug discovery, emphasizing experimental causality, self-validating protocols, and authoritative scientific grounding. Detailed methodologies for anticancer, antiparasitic, and antiviral assays are provided, supplemented by data interpretation guidelines and visualizations to facilitate a thorough and efficient evaluation of this promising compound.

Introduction: The Rationale for Screening this compound

The quinoline ring system, particularly the 4-aminoquinoline core, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable diversity of biological effects, including antimalarial, anticancer, antiviral, antibacterial, and anti-inflammatory activities.[3] The prototypical 4-aminoquinoline, chloroquine, has been a mainstay in malaria treatment for decades.[1] Its mechanism of action in Plasmodium falciparum involves accumulation in the parasite's acidic digestive vacuole, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion.[1][4][5][6] This leads to a buildup of toxic heme, ultimately killing the parasite.[1]

Beyond its antimalarial properties, the ability of 4-aminoquinolines to accumulate in acidic organelles like lysosomes has been exploited for anticancer applications.[3] This lysosomotropic behavior can disrupt cellular autophagy, a process often hijacked by cancer cells to survive stress, leading to apoptosis.[7] Furthermore, various derivatives have shown promise against a range of viruses and other parasites.[3][8]

This compound is a novel analogue whose biological potential remains untapped. The presence of the 4-aminoquinoline core warrants a broad investigation into its therapeutic potential. The ester moiety at the 8-position introduces a unique chemical feature that could modulate its physicochemical properties, target engagement, and metabolic stability compared to well-studied derivatives. This guide outlines a systematic approach to comprehensively screen this compound and elucidate its biological activity profile.

A Tiered Approach to Biological Activity Screening

A successful screening campaign for a novel compound requires a logical and resource-conscious strategy. We propose a tiered approach, beginning with broad, high-throughput screens to identify general bioactivity, followed by more specific and complex assays to delineate the mechanism of action and therapeutic potential.

Figure 1: A tiered screening cascade for this compound.

Tier 1: Primary Screening - Establishing a Bioactivity Baseline

The initial phase of screening focuses on assessing the compound's general cytotoxicity and establishing a concentration range for subsequent assays.

Compound Acquisition, Characterization, and Quality Control

Before initiating any biological evaluation, it is imperative to ensure the identity, purity, and stability of the test compound.

Protocol 1: Compound Quality Control

-

Identity Verification: Confirm the chemical structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

-

Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A purity of >95% is generally required for biological screening.

-

Solubility Determination: Assess the solubility of the compound in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers, to prepare appropriate stock solutions.

-

Stability Analysis: Evaluate the stability of the compound in the chosen solvent and under storage conditions (e.g., -20°C, -80°C) over time to ensure its integrity throughout the screening campaign.

In Vitro Cytotoxicity Screening

The objective of this initial screen is to determine the compound's effect on cell viability across a panel of human cell lines. This will identify any inherent cytotoxicity and reveal potential cancer-selective activity.

Rationale for Cell Line Selection:

A diverse panel of cell lines is crucial for a comprehensive initial assessment. We recommend including:

-

Non-cancerous cell lines: To assess general toxicity (e.g., human embryonic kidney cells HEK293, human foreskin fibroblasts HFF-1).

-

A panel of cancer cell lines: Representing different tumor types (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; colon cancer: HCT116; leukemia: K562).

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

| Cell Line | Tissue of Origin | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Control) |

| HEK293 | Kidney (Non-cancerous) | >100 | 5.2 |

| MCF-7 | Breast Cancer | 15.8 | 1.1 |

| MDA-MB-231 | Breast Cancer | 8.2 | 0.8 |

| A549 | Lung Cancer | 25.1 | 2.3 |

| HCT116 | Colon Cancer | 12.5 | 0.9 |

Interpretation of Results:

-

A high IC₅₀ value against non-cancerous cell lines and lower IC₅₀ values against cancer cell lines suggest cancer-selective cytotoxicity, which is a desirable characteristic for a potential anticancer agent.

-

Potent activity against a broad range of cancer cell lines may indicate a mechanism of action that targets a fundamental process in cancer cell biology.

Tier 2: Secondary Screening - Exploring Disease-Oriented Activities

Based on the rich pharmacology of the 4-aminoquinoline scaffold and the results from the primary cytotoxicity screen, we will proceed to more specific assays.

Antiparasitic Activity Screening

Given the historical significance of 4-aminoquinolines as antimalarials, assessing the activity of our compound against Plasmodium falciparum is a primary objective.

Protocol 3: In Vitro Antiplasmodial Assay (SYBR Green I-based)

-

Parasite Culture: Maintain a culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human erythrocytes.

-

Compound Treatment: In a 96-well plate, add serially diluted this compound to the parasite culture.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the number of viable parasites.

-

Data Analysis: Determine the IC₅₀ value for each parasite strain.

Data Presentation:

| P. falciparum Strain | Chloroquine Sensitivity | IC₅₀ (nM) of this compound | IC₅₀ (nM) of Chloroquine (Control) |

| 3D7 | Sensitive | 50 | 20 |

| K1 | Resistant | 150 | 500 |

Interpretation of Results:

-

Potent activity against both sensitive and resistant strains is highly desirable and suggests a mechanism that may circumvent known resistance pathways.[9][10]

-

A significant difference in IC₅₀ values between the two strains may indicate that the compound is affected by the same resistance mechanisms as chloroquine.

Anticancer Activity Screening: Delving Deeper

If the primary screen indicates promising and selective anticancer activity, further investigation is warranted.

Protocol 4: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat a cancer cell line that showed high sensitivity in the primary screen with this compound at its IC₅₀ concentration for 24-48 hours.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Sources

- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 4-aminoquinoline-8-carboxylate hydrochloride: A Technical Guide to Target Identification and Validation

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a multitude of clinically significant therapeutic agents. Its unique electronic and structural properties have made it a "privileged scaffold" in drug discovery, capable of interacting with a diverse array of biological targets. The 4-aminoquinoline subset, in particular, has yielded blockbuster drugs such as the antimalarial chloroquine and several anticancer agents.[1][2][3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: Methyl 4-aminoquinoline-8-carboxylate hydrochloride. By leveraging the extensive knowledge base surrounding the broader 4-aminoquinoline and quinoline carboxylate families, we can logically deduce and experimentally validate novel therapeutic targets for this compound. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a strategic framework for its investigation.

Section 1: Deduced Biological Profile from Core Structure Analysis

This compound combines two key pharmacophoric elements: the 4-aminoquinoline core and a carboxylate group at the 8-position. This unique combination suggests several potential avenues for biological activity.

The 4-aminoquinoline core is strongly associated with:

-

Antimalarial Activity: Primarily through the inhibition of hemozoin biocrystallization in the digestive vacuole of the Plasmodium parasite.[4]

-

Anticancer Properties: Attributed to its lysosomotropic nature, leading to the disruption of autophagy and induction of apoptosis in cancer cells.[4][5]

-

Anti-inflammatory and Immunomodulatory Effects: Potentially through the modulation of Toll-like receptor (TLR) signaling.[1][2]

The quinoline-8-carboxylate moiety suggests potential for:

-

Antiproliferative Effects: Various quinoline carboxylic acid derivatives have demonstrated selective cytotoxicity against cancer cell lines.[6]

-

Enzyme Inhibition: The carboxylate group can act as a key binding feature for various enzyme active sites.

Based on this structural analysis, we will explore three primary therapeutic areas for this compound: Oncology, Infectious Diseases (Malaria), and Immunology.

Section 2: Potential Therapeutic Target Classes and Mechanistic Hypotheses

Primary Target Class: Autophagy and Lysosomal Function in Oncology

Hypothesis: this compound will exhibit anticancer activity by accumulating in the lysosomes of cancer cells, disrupting autophagic flux, and inducing apoptotic cell death.

The 4-aminoquinoline scaffold is known for its ability to be protonated in the acidic environment of the lysosome, effectively trapping the molecule and raising the lysosomal pH.[4] This disruption of the pH gradient inhibits the function of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes, a critical final step in the autophagy cascade. The blockage of this cellular recycling process leads to the accumulation of cellular waste and ultimately triggers apoptosis.

Experimental Validation Workflow:

The following diagram outlines a comprehensive workflow to test this hypothesis.

Caption: Workflow for validating autophagy inhibition.

Detailed Experimental Protocols:

Protocol 2.1.1: Cell Viability Assay (MTT)

-

Cell Seeding: Plate human breast cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Chloroquine).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2.1.2: Autophagy Flux Assay (LC3-II Western Blot)

-

Treatment: Treat cells with the IC50 concentration of the compound for 24 hours. Include a control group and a group treated with a lysosomal inhibitor (e.g., Bafilomycin A1) to assess autophagic flux.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Separate 20-30 µg of protein on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against LC3B and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the bands using an ECL detection system. An accumulation of the lipidated form, LC3-II, in the presence of the compound indicates a blockage of autophagic flux.

Secondary Target Class: Heme Biocrystallization in Plasmodium falciparum

Hypothesis: this compound will inhibit the growth of Plasmodium falciparum by binding to heme and preventing its detoxification into hemozoin, leading to parasite death via oxidative stress.

This mechanism is the well-established mode of action for many 4-aminoquinoline antimalarials.[4] These compounds accumulate in the parasite's acidic digestive vacuole and form a complex with heme, preventing its sequestration into the inert hemozoin crystal.[4] The resulting free heme catalyzes the production of reactive oxygen species, leading to oxidative damage and parasite lysis.

Signaling Pathway and Inhibition Diagram:

Caption: Inhibition of heme detoxification by the compound.

Experimental Validation Workflow:

Protocol 2.2.1: In Vitro Antiplasmodial Activity Assay

-

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human erythrocytes.[7]

-

Drug Treatment: Synchronize the parasite cultures to the ring stage and expose them to serial dilutions of the test compound for 72 hours.

-

Growth Inhibition Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.

-

Data Analysis: Determine the IC50 values for each strain and compare them to chloroquine.

Protocol 2.2.2: Hemozoin Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing hemin, acetate buffer (pH 5.0), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at 37°C for 24 hours to allow for hemozoin formation.

-

Quantification: Pellet the hemozoin by centrifugation, wash, and dissolve it in NaOH. Measure the absorbance at 405 nm.

-

Analysis: Calculate the percentage of hemozoin inhibition relative to a no-drug control.

Exploratory Target Class: Kinase Inhibition

Hypothesis: The quinoline scaffold of this compound may serve as a template for binding to the ATP-binding pocket of various protein kinases, leading to the inhibition of cancer-related signaling pathways.

Several quinoline-based compounds are known kinase inhibitors (e.g., bosutinib, an Src/Abl inhibitor).[2] The planar nature of the quinoline ring can facilitate π-π stacking interactions within the ATP-binding site, while the substituents can be tailored to achieve selectivity.

Experimental Validation Workflow:

Protocol 2.3.1: Kinase Panel Screening

-

Primary Screen: Submit the compound for screening against a large panel of recombinant human kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM).

-

Hit Identification: Identify kinases where the compound causes significant inhibition (e.g., >50% reduction in activity).

-

Dose-Response Analysis: For the identified hits, perform dose-response assays to determine the IC50 values.

-

Cellular Target Engagement: If a potent hit is identified, validate its inhibition in a cellular context using methods like Western blotting to assess the phosphorylation status of the kinase's downstream substrates.

Section 3: Data Summary and Interpretation

To facilitate the analysis of experimental outcomes, the following table structure should be used to summarize the generated data.

Table 1: Summary of In Vitro Biological Activity

| Assay Type | Cell Line / Strain | Endpoint | IC50 / % Inhibition | Positive Control |

| Oncology | ||||

| Cell Viability | MCF-7 | IC50 (µM) | Doxorubicin | |

| Cell Viability | MDA-MB-468 | IC50 (µM) | Doxorubicin | |

| Autophagy Flux | MCF-7 | LC3-II Fold Change | Chloroquine | |

| Antimalarial | ||||

| Antiplasmodial | P. falciparum (3D7) | IC50 (nM) | Chloroquine | |

| Antiplasmodial | P. falciparum (K1) | IC50 (nM) | Chloroquine | |

| Hemozoin Inhibition | Cell-free | IC50 (µM) | Chloroquine | |

| Kinase Inhibition | ||||

| Kinase Screen | [Identified Kinase] | IC50 (µM) | Staurosporine |

Interpretation of Potential Outcomes:

-

Potent activity in both cancer cell viability and autophagy flux assays would strongly support the hypothesis of a lysosomotropic mechanism of action.

-

Selective and potent activity against P. falciparum, particularly the resistant K1 strain, coupled with hemozoin inhibition would position the compound as a promising antimalarial candidate.

-

Identification of a specific kinase target with a low IC50 value would open a new avenue for investigation as a targeted anticancer agent.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for elucidating the therapeutic potential of this compound. By systematically evaluating its effects on oncology, infectious disease, and immunological targets, researchers can efficiently identify and validate its primary mechanism of action. Positive findings in any of these areas will warrant further investigation, including in vivo efficacy studies in relevant animal models and medicinal chemistry efforts to optimize potency and pharmacokinetic properties. The versatility of the 4-aminoquinoline scaffold suggests that this compound could hold significant promise for addressing unmet medical needs.

References

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link][1][2]

-

4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

-

Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 4-Aminoquinoline-8-Carboxylic Acid Scaffold and its Derivatives

As a Senior Application Scientist, I must first address a critical finding regarding the subject of this guide. Initial comprehensive searches for "Methyl 4-aminoquinoline-8-carboxylate hydrochloride" have revealed a significant lack of publicly available research and data. The compound is listed in several chemical supplier catalogs, indicating its existence and commercial availability as a potential synthetic building block. However, there is a notable absence of in-depth studies, peer-reviewed publications, or established biological applications directly associated with this specific molecule.

This scarcity of information necessitates a shift in focus. Instead of concentrating on the specific methyl ester hydrochloride salt, this guide will broaden its scope to the parent structure: the 4-aminoquinoline-8-carboxylic acid scaffold and its derivatives . This approach allows us to delve into a richer field of research, particularly in the context of antimalarial drug discovery, where this scaffold plays a historically significant and ongoing role.

We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of key analogs, providing a robust and technically valuable resource for researchers in drug development. The principles and protocols discussed will be directly applicable to the study of novel derivatives, including "this compound," should a researcher choose to investigate it further.

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Modifications to this core structure, particularly at the 8-position with a carboxylic acid or its ester derivatives, offer a compelling avenue for developing new therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 4-aminoquinoline-8-carboxylic acid analogs. We will explore key synthetic routes, discuss the impact of structural modifications on antimalarial activity, and detail essential experimental protocols for their biological characterization. This document serves as a foundational resource for researchers and scientists engaged in the discovery and development of novel quinoline-based therapeutics.

The 4-Aminoquinoline Core: A Privileged Scaffold in Drug Discovery

The 4-aminoquinoline ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its most notable success is in the field of antimalarials, with drugs like chloroquine and amodiaquine having been mainstays of treatment for decades. The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite Plasmodium falciparum. By accumulating in the parasite's acidic food vacuole, these drugs bind to heme, preventing its detoxification into hemozoin and leading to parasite death.

The introduction of a carboxylate or ester group at the 8-position of the quinoline ring introduces a new vector for chemical modification and can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can also influence the drug's pharmacokinetic profile and its interaction with biological targets.

Synthesis of 4-Aminoquinoline-8-Carboxylic Acid Derivatives

The synthesis of 4-aminoquinoline-8-carboxylic acid derivatives typically begins with a substituted aniline, which undergoes a Gould-Jacobs reaction or a similar cyclization method to form the quinoline core. The subsequent introduction of the amino group at the 4-position is a critical step, often achieved through nucleophilic aromatic substitution.

General Synthetic Scheme

A common synthetic route to the 4-aminoquinoline-8-carboxylic acid scaffold is outlined below. This multi-step process involves the formation of the quinoline ring system, followed by functional group manipulations to install the desired substituents.

Caption: Generalized synthetic pathway to 4-aminoquinoline-8-carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of a 4-Aminoquinoline-8-Carboxylic Acid Analog

This protocol provides a representative example of the synthesis of a 4-aminoquinoline-8-carboxylic acid derivative. Note: This is a generalized procedure and may require optimization for specific substrates.

Step 1: Cyclization to form the Quinoline Core

-

To a solution of 2-amino-3-methylbenzoic acid (1 eq.) in diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 eq.).

-

Heat the mixture to 250 °C for 2 hours, allowing for the removal of ethanol by-product.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid and wash with hexane to yield the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

Step 2: Hydrolysis of the Ester

-

Suspend the product from Step 1 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 4 hours until the solid dissolves.

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid and wash with water to yield 4-hydroxy-8-methylquinoline-3-carboxylic acid.